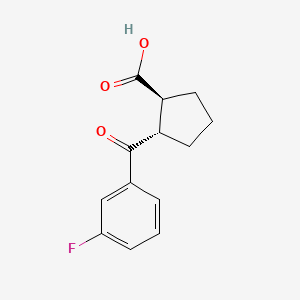
(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid is a chiral compound featuring a cyclopentane ring substituted with a 3-fluorobenzoyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane and 3-fluorobenzoyl chloride.
Formation of Intermediate: Cyclopentane undergoes Friedel-Crafts acylation with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-(3-fluorobenzoyl)cyclopentane.
Chiral Resolution: The racemic mixture of 2-(3-fluorobenzoyl)cyclopentane is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Carboxylation: The resolved (1S,2S)-2-(3-fluorobenzoyl)cyclopentane is then carboxylated using a suitable reagent like carbon dioxide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the industrial synthesis process.
化学反応の分析
Types of Reactions
(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Formation of 3-fluorobenzoic acid or 3-fluorobenzaldehyde.
Reduction: Formation of 3-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzoyl derivatives.
科学的研究の応用
(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid: The enantiomer of the compound with similar but distinct properties.
2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid: A structurally similar compound with a chlorine atom instead of fluorine.
2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid: A compound with a methyl group instead of fluorine.
Uniqueness
(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C13H13FO3 |
|---|---|
分子量 |
236.24 g/mol |
IUPAC名 |
(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m0/s1 |
InChIキー |
YWYRHYHQPXIURO-QWRGUYRKSA-N |
異性体SMILES |
C1C[C@@H]([C@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)F |
正規SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


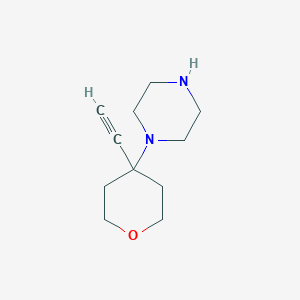
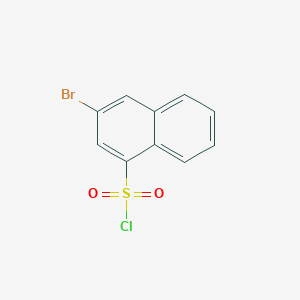
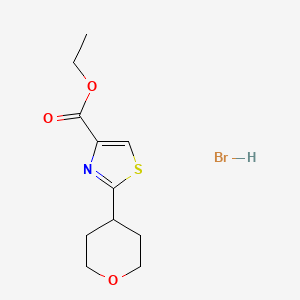
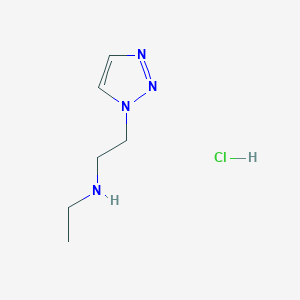
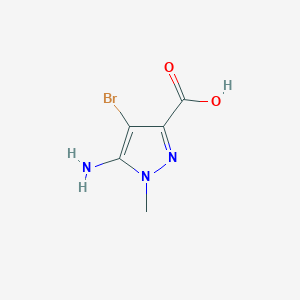

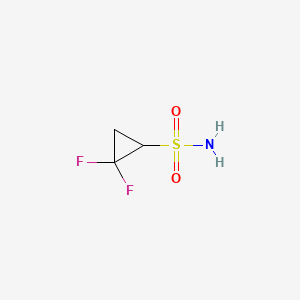
![Methyl 2-[3-(aminomethyl)oxolan-3-yl]acetate](/img/structure/B13514922.png)
![Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13514929.png)


![Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide](/img/structure/B13514979.png)


